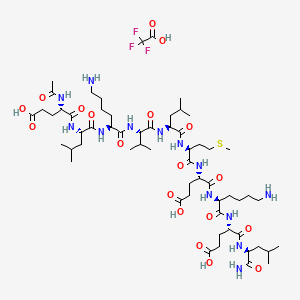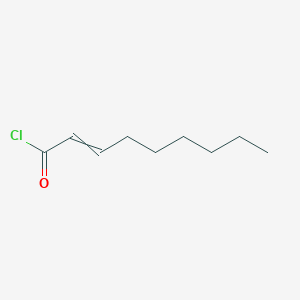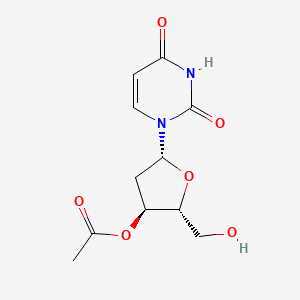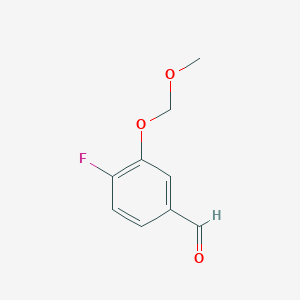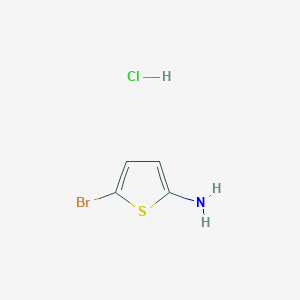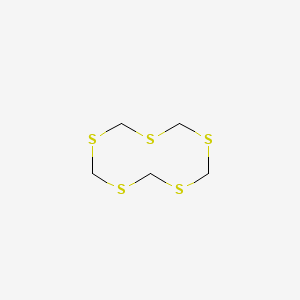
1,3,5,7,9-Pentathiecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,7,9-Pentathiecane can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with lithium derivatives of sulfur-containing compounds . The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7,9-Pentathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,9-Pentathiecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5,7,9-Pentathiecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, influencing biological and chemical processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetrathiocane: Contains four sulfur atoms in a cyclic structure.
1,3,5-Trithiocane: Contains three sulfur atoms in a cyclic structure.
1,3-Dithiocane: Contains two sulfur atoms in a cyclic structure.
Uniqueness
1,3,5,7,9-Pentathiecane is unique due to its five sulfur atoms, which provide distinct chemical properties and reactivity compared to compounds with fewer sulfur atoms. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2372-99-8 |
|---|---|
Molekularformel |
C5H10S5 |
Molekulargewicht |
230.5 g/mol |
IUPAC-Name |
1,3,5,7,9-pentathiecane |
InChI |
InChI=1S/C5H10S5/c1-6-2-8-4-10-5-9-3-7-1/h1-5H2 |
InChI-Schlüssel |
OORAADWLEVSLPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1SCSCSCSCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


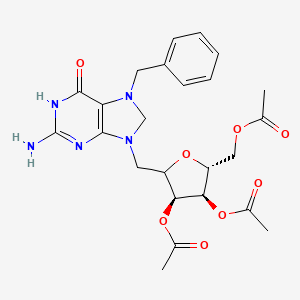
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
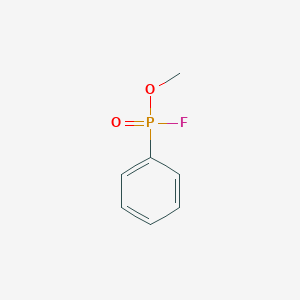

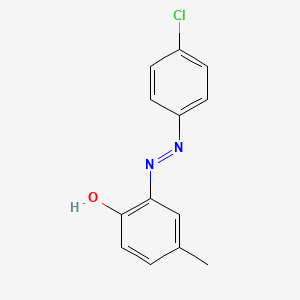
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
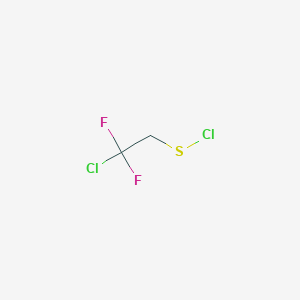
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
